molecular formula C13H14F2N4O3 B7681298 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol

1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol

Cat. No. B7681298
M. Wt: 312.27 g/mol
InChI Key: JKNXDSPRMDGDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol, also known as Compound 1, is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound is a member of the imidazole-based family of compounds, which have been shown to have a wide range of biological activities, including antifungal, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of several kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells and inhibit fungal growth, this compound has also been shown to have anti-inflammatory properties. Studies have shown that 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 in lab experiments is its high potency and specificity. This compound has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a useful tool for studying these processes in vitro.
One limitation of using 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some normal cells, which could limit its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1. One area of interest is the development of new cancer treatments based on this compound. Further studies are needed to determine the optimal dosing and administration of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 for the treatment of various types of cancer.
Another area of interest is the development of new antifungal agents based on 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1. Studies are needed to determine the efficacy of this compound against other fungal species and to optimize its dosing and administration for the treatment of fungal infections.
In addition, further research is needed to fully understand the mechanism of action of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 and to identify other potential therapeutic targets for this compound. Overall, 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 represents a promising area of research for the development of new therapeutic agents for a variety of diseases.

Synthesis Methods

The synthesis of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 involves the reaction of 2,3-dimethyl-5-nitroimidazole with 3,4-difluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with ethylene glycol to yield the final product. This method has been optimized to produce high yields of pure 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1.

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer treatments.
Another area of research has focused on the antifungal properties of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1. Studies have shown that this compound can inhibit the growth of several fungal species, including Candida albicans, which is a common cause of fungal infections in humans.

properties

IUPAC Name

1-(3,4-difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O3/c1-7-17-13(19(21)22)12(18(7)2)16-6-11(20)8-3-4-9(14)10(15)5-8/h3-5,11,16,20H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNXDSPRMDGDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)NCC(C2=CC(=C(C=C2)F)F)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol

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